6-fluoro-N-(2-methylpropyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(2-methylpropyl)pyridin-2-amine is a chemical compound with the molecular formula C9H13FN2 and a molecular weight of 168.21 g/mol . It is a fluorinated pyridine derivative, which makes it an interesting subject for various chemical and biological studies due to the unique properties imparted by the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 6-fluoropyridine with 2-methylpropylamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(2-methylpropyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-N-(2-methylpropyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-fluoro-N-(2-methylpropyl)pyridin-2-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridine derivatives. This positional difference can lead to variations in the compound’s properties and applications.
Properties
Molecular Formula |
C9H13FN2 |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
6-fluoro-N-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI Key |
UJOGJKVBFPOIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.